molecular formula C15H15N3O B2570445 (2E,4E)-2-cyano-N-[(1E)-(dimethylamino)methylidene]-5-phenylpenta-2,4-dienamide CAS No. 303995-06-4

(2E,4E)-2-cyano-N-[(1E)-(dimethylamino)methylidene]-5-phenylpenta-2,4-dienamide

Cat. No.: B2570445
CAS No.: 303995-06-4
M. Wt: 253.305
InChI Key: UHZGGYCWUXPRDY-JDVZUSJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,4E)-2-cyano-N-[(1E)-(dimethylamino)methylidene]-5-phenylpenta-2,4-dienamide is an organic compound characterized by its unique structure, which includes a cyano group, a dimethylamino group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-2-cyano-N-[(1E)-(dimethylamino)methylidene]-5-phenylpenta-2,4-dienamide typically involves the condensation of appropriate aldehydes and amines under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common solvents used in the synthesis include methanol and ethanol, and the reaction temperature is usually maintained between 25-50°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized to ensure high purity and yield, often employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-2-cyano-N-[(1E)-(dimethylamino)methylidene]-5-phenylpenta-2,4-dienamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

(2E,4E)-2-cyano-N-[(1E)-(dimethylamino)methylidene]-5-phenylpenta-2,4-dienamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which (2E,4E)-2-cyano-N-[(1E)-(dimethylamino)methylidene]-5-phenylpenta-2,4-dienamide exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    (2E,4E)-2,4-hexadiene: Shares a similar diene structure but lacks the cyano and dimethylamino groups.

    (E)-1-(2-hydroxy-3-methoxyphenyl)methylidene: Contains a similar methylene group but differs in the presence of hydroxyl and methoxy groups.

Uniqueness

(2E,4E)-2-cyano-N-[(1E)-(dimethylamino)methylidene]-5-phenylpenta-2,4-dienamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

(2E,4E)-2-cyano-N-(dimethylaminomethylidene)-5-phenylpenta-2,4-dienamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-18(2)12-17-15(19)14(11-16)10-6-9-13-7-4-3-5-8-13/h3-10,12H,1-2H3/b9-6+,14-10+,17-12?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZGGYCWUXPRDY-NOKFKHBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)C(=CC=CC1=CC=CC=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C=NC(=O)/C(=C/C=C/C1=CC=CC=C1)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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